molecular formula C8H8FNO2 B1322009 Methyl 4-Amino-2-fluorobenzoate CAS No. 73792-08-2

Methyl 4-Amino-2-fluorobenzoate

Cat. No. B1322009
CAS RN: 73792-08-2
M. Wt: 169.15 g/mol
InChI Key: BPAKMNNACPYTAY-UHFFFAOYSA-N
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Description

Methyl 4-Amino-2-fluorobenzoate is a chemical compound that can be synthesized through various chemical reactions. It is related to a family of compounds that have been studied for their potential biological properties, such as antitumor activities. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity in vitro against certain human breast cancer cell lines, indicating the significance of fluorinated aromatic compounds in pharmaceutical development .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves a series of reactions, including nitrification, esterification, and hydronation. For example, Methyl 2-amino-5-fluorobenzoate, a compound similar to this compound, was synthesized starting from 3-fluorobenzoic acid. The optimal synthesis route reported involved reacting 3-fluorobenzoic acid with mixed acid, followed by methanol, and then reduction to yield the target product with high purity .

Molecular Structure Analysis

The molecular structure and conformation of related fluorinated compounds have been characterized using various analytical techniques, including NMR and X-ray crystallography. For instance, the crystal structure of a compound with a fluorinated benzoyl group was determined, and its conformation in the solid state was found to be similar to that in solution . This suggests that the molecular structure of this compound could also be elucidated using similar techniques.

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions. For example, a fluorobenzoyloxy group was successfully coupled to a naphthoquinone derivative using dicyclohexyl carbodiimide, indicating the reactivity of such fluorinated groups in synthesis . This reactivity is essential for the development of imaging agents and other pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds, such as thermal stability and phase transitions, have been investigated using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Polymorphism screening has also been conducted to determine the crystalline forms of these compounds . These properties are crucial for understanding the behavior of this compound in various conditions and for its potential application in drug formulation.

Scientific Research Applications

Synthesis and Optimization

  • Methyl 4-Amino-2-fluorobenzoate can be synthesized through various chemical reactions involving nitrification, esterification, and hydronation, using raw materials like 3-fluorobenzoic acid. An optimal synthesis route has been established, yielding high-purity products confirmed through methods like IR, NMR, and GC-MS (Yin Jian-zhong, 2010).

Biomedical Research

  • Derivatives of this compound, such as 2-(4-aminophenyl)benzothiazoles, have shown potent antitumor properties in both in vitro and in vivo studies. They are metabolically transformed by cytochrome P 450 1A1 into active and inactive metabolites, and amino acid conjugation has been used to overcome limitations related to drug lipophilicity (Bradshaw et al., 2002).

Fluorescence Sensing

  • This compound-based compounds have been developed as fluorescent sensors for metal ions, particularly Al3+. Such sensors show high selectivity and sensitivity, offering potential applications in bio-imaging, especially in detecting metal ions in living cells (Xingpei Ye et al., 2014).

Antiviral Properties

  • Novel a-aminophosphonates containing 6-fluorobenzothiazole moiety derivatives, which are related to this compound, have been synthesized and shown to possess good antiviral activities against tobacco mosaic virus (TMV) in vivo (Xie et al., 2017).

Safety and Hazards

“Methyl 4-Amino-2-fluorobenzoate” is harmful if swallowed . It is advised to avoid dust formation and avoid breathing mist, gas, or vapours . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash eyes with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

methyl 4-amino-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAKMNNACPYTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620787
Record name Methyl 4-amino-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73792-08-2
Record name Methyl 4-amino-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-amino-2-fluorobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 2-fluoro-4-nitrobenzoate (141 mg) was dissolved in methanol (1000 ml) and tetrahydrofuran (400 ml), and Raney nickel (20 g) was added to it, and stirred overnight in a hydrogen atmosphere. The catalyst was removed through filtration, and the solvent was evaporated away under reduced pressure to obtain methyl 4-amino-2-fluorobenzoate.
Quantity
141 mg
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
20 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 2-fluoro-4-nitrobenzoate (1.05 g, 5.273 mmol) was dissolved in MeOH. Pd/C (105 mg) was added to the resulting mixture. The reaction mixture was stirred at room temperature for 2 hours under H2. The mixture was filtered through Celite and the filtrate was concentrated under reduced pressure. The crude product was purified by column chromatography to give pure compound methyl 4-amino-2-fluorobenzoate (870 mg, 98%).
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
105 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.